Ethyl dihydrogen phosphate

Hydrolysis kinetics Phosphate ester stability Arrhenius activation energy

Researchers investigating organophosphate hydrolysis or formulating flame-retardant systems need monoalkyl phosphates with reproducible, well-characterized kinetics. Ethyl dihydrogen phosphate (EDHP) delivers stoichiometric-acidity-dependent hydrolysis (Zucker-Hammett slope = 1.01), enabling linear rate prediction versus proton concentration-unlike its isopropyl analog. • Hydrolysis Eₐ = 29.3 kcal·mol⁻¹; kD₂O/kH₂O = 1.32 - an ideal mechanistic probe for phosphoryl transfer studies • Structurally resolved as the aged hBChE adduct (PDB 1XLV), serving as a crystallographic reference for OP-inhibited cholinesterase research • 24.6% w/w phosphorus; bp 252.4°C - optimal balance between char promotion and volatility for flame-retardant intermediate synthesis Supplied at ≥95% purity with controlled diester content, ensuring consistent functionality in downstream derivatization and assay applications.

Molecular Formula C2H7O4P
Molecular Weight 126.05 g/mol
CAS No. 1623-14-9
Cat. No. B155537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dihydrogen phosphate
CAS1623-14-9
Synonymsmonoethyl phosphate
monoethyl phosphate, diammonium salt
monoethyl phosphate, dipotassium salt
monoethyl phosphate, disodium salt
monoethyl phosphate, zinc salt (1:1)
Molecular FormulaC2H7O4P
Molecular Weight126.05 g/mol
Structural Identifiers
SMILESCCOP(=O)(O)O
InChIInChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
InChIKeyZJXZSIYSNXKHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dihydrogen Phosphate: Procurement-Grade Baseline


Ethyl dihydrogen phosphate (EDHP; phosphoric acid monoethyl ester; CAS 1623-14-9) is the two-carbon member of the monoalkyl dihydrogen phosphate homologous series, with the molecular formula C₂H₇O₄P and a molecular weight of 126.05 g·mol⁻¹ [1]. It is classified as a monoalkyl phosphate bearing a single ethyl ester substituent on the phosphate core, and it is formally annotated with the biological roles of epitope and phosphoantigen in the ChEBI ontology [2]. The compound is a moderately strong acid (predicted pKₐ 1.8–1.9), completely miscible with water, and a liquid at ambient temperature . EDHP serves as a versatile intermediate in flame-retardant and plasticizer syntheses, as a ligand in structural biology, and as a mechanistic probe in phosphate ester hydrolysis research [3].

Why Analogs Cannot Replace EDHP


Monoalkyl dihydrogen phosphates appear structurally interchangeable, differing only by the length or branching of the alkyl chain, but the alkyl substituent exerts a first-order effect on hydrolysis kinetics, reaction mechanism, and physicochemical properties that directly impacts procurement decisions. For instance, moving from the primary ethyl ester to the secondary isopropyl ester shifts the acid-catalyzed hydrolysis from a stoichiometric-acidity-dependent pathway to a Hammett-acidity-function-dependent pathway, fundamentally altering the reactivity profile [1]. Similarly, solvent isotope effects (kD₂O/kH₂O) increase monotonically across the methyl → ethyl → isopropyl → tert-butyl series, reflecting progressive changes in transition-state solvation [1]. Physical properties such as boiling point, density, and flash point diverge sufficiently across the homologous series to influence handling, formulation compatibility, and shipping classification . The evidence below quantifies these differences and establishes where EDHP sits within the performance envelope relative to its closest in-class analogs.

EDHP vs. Analogs: Evidence for Procurement


Acid-Catalyzed Hydrolysis Activation Energy

In a direct comparative study of acid-catalyzed hydrolysis in 4 M perchloric acid, the Arrhenius activation energy (Eₐ) for ethyl dihydrogen phosphate was determined to be 29.3 ± 1.0 kcal·mol⁻¹, which is 4.1 kcal·mol⁻¹ higher than that of methyl dihydrogen phosphate (25.2 ± 1.2 kcal·mol⁻¹) and 1.7 kcal·mol⁻¹ lower than that of isopropyl dihydrogen phosphate (31.0 ± 0.2 kcal·mol⁻¹) [1]. The entropy of activation at 100 °C followed the same rank order: methyl ΔS‡ = −16.3 eu, ethyl ΔS‡ = −6.0 eu, and isopropyl ΔS‡ = +8.2 eu, indicating progressively looser transition states with increasing alkyl substitution [1]. This positions EDHP as the intermediate-stability member of the primary/secondary alkyl phosphate series, offering a quantifiably distinct hydrolytic half-life relative to both shorter- and longer-chain analogs.

Hydrolysis kinetics Phosphate ester stability Arrhenius activation energy

Hydrolysis Mechanism: Primary Ester Pathway

The mechanistic pathway of acid-catalyzed hydrolysis bifurcates within the monoalkyl phosphate series. Ethyl dihydrogen phosphate behaves as a primary alkyl ester: its observed first-order rate constant (k_obsd) is linearly proportional to the stoichiometric perchloric acid concentration [H⁺], yielding a Zucker-Hammett slope of unity (1.01 ± 0.09 at ionic strength μ = 4), independent of ionic strength [1]. In contrast, isopropyl dihydrogen phosphate displays secondary ester behavior: k_obsd is proportional to the Hammett acidity function H₀ with a slope of 1.03, and its rate minimum occurs near pH 1.5 rather than the pH 4 maximum observed for primary esters [1]. This mechanistic divergence means that at a given formulation pH, EDHP and isopropyl phosphate will exhibit qualitatively different hydrolysis rate–pH profiles, with direct consequences for buffer selection and long-term stability in aqueous formulations.

Zucker-Hammett criterion Reaction mechanism Phosphate ester solvolysis

Solvent Isotope Effect

The solvent kinetic isotope effect (kD₂O/kH₂O) for acid-catalyzed hydrolysis provides a sensitive probe of transition-state solvation. Measurements in 1.2 M perchloric acid and 3.6 N sulfuric acid yielded kD₂O/kH₂O values of 1.20 ± 0.06, 1.32 ± 0.05, 1.46 ± 0.06, and 1.78 ± 0.10 for methyl, ethyl, isopropyl, and tert-butyl dihydrogen phosphate, respectively [1]. The monotonic increase with alkyl substitution indicates progressively greater involvement of water in the rate-determining step, correlating with the shift from P–O to C–O bond fission across the series. EDHP's isotope effect of 1.32 is 10% larger than that of methyl phosphate (1.20) and 9.6% smaller than that of isopropyl phosphate (1.46), making it the most 'balanced' member of the series for studies where moderate solvent reorganization is desired.

Solvent isotope effect Transition-state solvation Deuterium oxide kinetics

Physicochemical Properties: Boiling Point, Density, Flash Point

Cross-database comparison of experimentally determined and predicted physicochemical properties reveals that EDHP occupies a distinct position within the C1–C3 monoalkyl phosphate series. Its boiling point (252.4 °C at 760 mmHg) is 2.3 °C above the predicted value for methyl dihydrogen phosphate (250.1 °C) and 8.5 °C below that of propyl dihydrogen phosphate (260.9 °C) . Density trends are non-linear: EDHP's density of 1.447 g·cm⁻³ is intermediate between methyl (1.587 g·cm⁻³ predicted) and propyl (1.352 g·cm⁻³), reflecting the opposing effects of increasing molecular weight and decreasing hydrogen-bond density with chain elongation . Flash point follows a similar intermediate profile: EDHP at 106.4 °C sits between methyl (105 °C) and propyl (111.6 °C) . These differences are sufficient to affect solvent miscibility, vacuum distillation parameters, and hazardous-material shipping classifications in procurement workflows.

Boiling point Density Flash point Physicochemical properties Shipping classification

pKₐ and Phosphorus Content

The predicted acid dissociation constant (pKₐ) for ethyl dihydrogen phosphate is 1.91 ± 0.10, compared to 1.81 ± 0.10 for methyl dihydrogen phosphate, indicating EDHP is a marginally weaker acid by approximately 0.1 pKₐ units . DrugBank's ChemAxon prediction gives a pKₐ of 1.8 for EDHP, consistent with this range [1]. Structurally, the electron-donating ethyl group slightly reduces the acidity of the phosphate –OH relative to the methyl analog. Calculated phosphorus content (weight percent) for EDHP is 24.6% (P atomic weight 30.97 / MW 126.05), compared to 27.6% for methyl dihydrogen phosphate (MW 112.02) and 22.1% for propyl dihydrogen phosphate (MW 140.07) [2]. In flame-retardant applications where phosphorus loading per unit mass is a key performance metric, EDHP offers a middle-ground phosphorus density that balances flame-inhibition efficiency with reduced volatility relative to the methyl ester.

pKa Acid strength Phosphorus content Flame retardant

EDHP Procurement Scenarios


Cholinesterase Aging Structural Probe

Ethyl dihydrogen phosphate is the crystallographically characterized aged adduct of human butyrylcholinesterase (hBChE) inhibited by echothiophate, resolved at 2.25 Å resolution (PDB 1XLV) [1]. The ethylphosphoryl-serine adduct at the active site (Ser198) provides a structurally defined model of the 'aged' state of organophosphate-inhibited cholinesterases, where dealkylation of the OP adduct produces a non-reactivatable enzyme [1]. This is mechanistically distinct from the diisopropylphosphoryl (DIP) aged adduct (PDB 1XLU), enabling comparative structural studies of aging mechanisms. The well-characterized hydrolysis kinetics of EDHP (see Section 3, Evidence Items 1–3) further support its use as a kinetic reference standard in studies of OP detoxification, where precise knowledge of spontaneous vs. enzyme-catalyzed hydrolysis rates is required for interpreting reactivation assays.

Flame-Retardant Intermediate

EDHP's phosphorus content of 24.6% w/w positions it between methyl (27.6%) and propyl (22.1%) dihydrogen phosphates (Section 3, Evidence Item 5), making it a strategic intermediate when the formulation requires balancing phosphorus density with reduced volatility (boiling point 252.4 °C vs. 250.1 °C for methyl; Section 3, Evidence Item 4). In polyurethane and epoxy flame-retardant systems, EDHP can be elaborated into oligomeric phosphate esters where the ethyl group provides a favorable compromise between char-promoting phosphorus content and the plasticizing effect of the alkyl chain . Procurement specifications for this application should prioritize EDHP with purity ≥95% (typical commercial specification ) and low diethyl phosphate content, as diester impurities alter the functionality and acid number of the derived flame retardant.

Phosphoantigen Research in Immunology

Both ethyl dihydrogen phosphate and isopropyl dihydrogen phosphate are annotated in ChEBI as phosphoantigens — small phosphorylated metabolites that activate Vγ9Vδ2 T cells via the BTN3A1 butyrophilin pathway [1]. EDHP's phosphoantigen classification (ChEBI:42383) makes it a valuable tool compound for probing structure–activity relationships in γδ T cell activation, particularly when compared with methyl and isopropyl analogs that differ in alkyl chain hydrophobicity. The 0.10 pKₐ difference between EDHP and methyl phosphate (Section 3, Evidence Item 5) also means that at physiological pH 7.4, the speciation of the dianionic vs. monoanionic forms will differ subtly, which may affect binding to the positively charged pocket of BTN3A1. Researchers designing phosphoantigen dose–response studies should account for EDHP's specific hydrolysis kinetics (Eₐ = 29.3 kcal·mol⁻¹; Section 3, Evidence Item 1) to ensure stability over the duration of cell-culture experiments.

Aqueous Phosphorylation Reagent

EDHP's acid-catalyzed hydrolysis follows a stoichiometric-acidity-dependent pathway (Zucker-Hammett slope = 1.01; Section 3, Evidence Item 2), providing linear predictability of hydrolysis rate as a function of proton concentration [1]. This contrasts with the isopropyl analog, which requires Hammett acidity function data for rate prediction in concentrated acid. For synthetic chemists employing EDHP as a phosphorylating agent in aqueous or mixed-aqueous media, this linear dependence simplifies kinetic modeling of competing hydrolysis vs. transphosphorylation pathways. The intermediate solvent isotope effect (kD₂O/kH₂O = 1.32; Section 3, Evidence Item 3) also provides a convenient reference point for mechanistic studies when D₂O is used as a solvent probe to distinguish between general-acid-catalyzed and nucleophilic mechanisms of phosphoryl transfer [1]. Procurement for this application should specify water content and free phosphoric acid levels, as both accelerate autocatalytic degradation during storage.

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